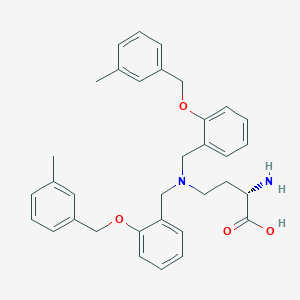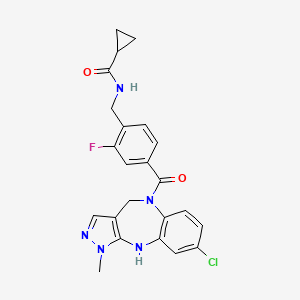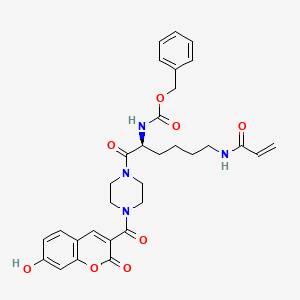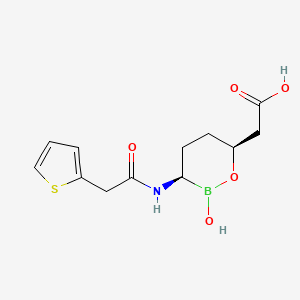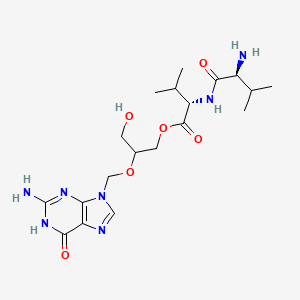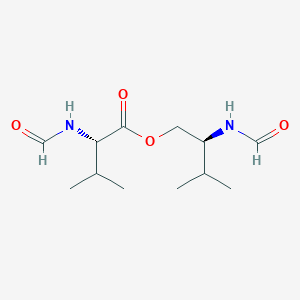
(-)-绿毒素
描述
Synthesis Analysis
This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves understanding how the compound reacts with other compounds. It includes the conditions required for the reaction and the products formed .Physical And Chemical Properties Analysis
This involves understanding the compound’s properties such as its melting point, boiling point, solubility in different solvents, and its chemical stability .科学研究应用
抗菌活性
- 针对鱼类病原体的抗菌剂:绿毒素对水产养殖中的主要病原体链球菌和副链球菌表现出显着的抗菌活性。其机制涉及抑制 FtsZ 聚合,这对于细菌细胞分裂至关重要 (Noh 等,2017)。
生物合成和化学合成
- 了解生物合成:已经确定了负责绿毒素合成的基因簇,揭示了该化合物的生物合成途径。这包括独特的贝耶-维利格单加氧酶催化的反应,有助于理解真菌次级代谢物的合成 (Urquhart 等,2019)。
- 合成进展:已经开发出一种简化且高度非对映选择性的绿毒素合成方法。这为生产这种复杂天然产物提供了一种更有效的方法,这对于进一步的研究和潜在应用至关重要 (Grove 和 Shaw,2012)。
癌症研究
- 癌症治疗的潜力:绿毒素已显示出对人肺癌细胞的有效性,诱导 G2/M 细胞周期停滞和凋亡。它通过抑制微管蛋白聚合而发挥与紫杉醇类似的作用,突出了其作为抗癌剂的潜力 (Park 等,2015)。
- 抗有丝分裂和抗转移潜力:在人癌细胞中,绿毒素通过增强微管蛋白聚合和稳定微管蛋白聚合物表现出抗有丝分裂作用。这会破坏有丝分裂并抑制细胞迁移,表明其作为抗有丝分裂和抗转移剂的潜力 (Su 等,2020)。
其他应用
- 在立体选择性生物合成中的作用:一项研究阐明了催化失活水解酶在绿毒素立体选择性生物合成中的作用,增加了我们对真菌如何产生具有特定立体化学的复杂次级代谢物的理解 (Hu 等,2019)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
methyl 2-[(3S)-6-[(3S)-9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-6-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O14/c1-43-21-11-19(35)27-17(7-13-5-15(9-23(37)45-3)47-33(41)25(13)31(27)39)29(21)30-18-8-14-6-16(10-24(38)46-4)48-34(42)26(14)32(40)28(18)20(36)12-22(30)44-2/h7-8,11-12,15-16,35-36,39-40H,5-6,9-10H2,1-4H3/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCZVCXZGZGZPX-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=C3C(=C2)CC(OC3=O)CC(=O)OC)O)C4=C(C=C(C5=C4C=C6CC(OC(=O)C6=C5O)CC(=O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=C1)O)C(=C3C(=C2)C[C@H](OC3=O)CC(=O)OC)O)C4=C(C=C(C5=C4C=C6C[C@H](OC(=O)C6=C5O)CC(=O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Viriditoxin | |
CAS RN |
35483-50-2, 1381782-08-6 | |
| Record name | Viriditoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035483502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viriditoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381782086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VIRIDITOXIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TAK972FMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of (-)-Viriditoxin?
A1: (-)-Viriditoxin primarily targets FtsZ, a bacterial protein crucial for cell division. It has been described as the prokaryotic homologue of eukaryotic tubulin due to structural similarities, despite low sequence homology. [, , ]
Q2: How does (-)-Viriditoxin interact with FtsZ?
A2: (-)-Viriditoxin inhibits the polymerization of FtsZ, thereby preventing the formation of the Z-ring, a structure essential for bacterial cell division. This inhibition leads to cell death. [, ] It also inhibits the GTPase activity of FtsZ, further disrupting its function. []
Q3: Does (-)-Viriditoxin exhibit any activity towards eukaryotic tubulin?
A3: Yes, recent studies suggest that (-)-Viriditoxin can also interact with eukaryotic tubulin, specifically β-tubulin. Docking simulations indicate that it binds to the paclitaxel-binding domain of β-tubulin, potentially explaining its cytotoxic effects on human cancer cells. [, ]
Q4: What are the observed downstream effects of (-)-Viriditoxin on human cancer cells?
A4: In human lung cancer cells (A549), (-)-Viriditoxin was found to induce G2/M cell cycle arrest and ultimately lead to apoptotic cell death. [, ] In prostate cancer cells (LNCaP), (-)-Viriditoxin has been observed to promote both apoptosis and autophagy. []
Q5: What is the molecular formula and weight of (-)-Viriditoxin?
A5: (-)-Viriditoxin has the molecular formula C28H26O10 and a molecular weight of 522.5 g/mol. [, ]
Q6: What spectroscopic data are available for (-)-Viriditoxin?
A6: Various spectroscopic techniques, including proton magnetic resonance (1H NMR), have been employed to characterize (-)-Viriditoxin. [, , , ] The structure was initially misidentified as an 8, 8'-binaphtho-α-pyrone but later revised to a 6, 6'-binaphtho-α-pyrone based on comprehensive spectroscopic investigations. [] Furthermore, the absolute stereochemistry of the 6, 6'-axis was determined to be in an R-configuration. []
Q7: Is there information available about the material compatibility and stability of (-)-Viriditoxin under various conditions?
A7: While specific data on material compatibility is limited, studies highlight the production of (-)-Viriditoxin under various culture conditions, suggesting some degree of stability. For instance, its production is optimal on substrates like sorghum and rice at 20°C. [, ]
Q8: How stable is (-)-Viriditoxin in different environments?
A8: Specific data on the stability of (-)-Viriditoxin under different pH, temperature, and light conditions is currently limited in the provided research.
Q9: Does (-)-Viriditoxin exhibit any catalytic properties?
A9: There's no evidence suggesting (-)-Viriditoxin possesses catalytic properties. Its mechanism primarily involves binding and inhibition rather than catalyzing chemical reactions.
Q10: Have computational methods been used to study (-)-Viriditoxin?
A10: Yes, docking simulations were employed to investigate the interaction between (-)-Viriditoxin and β-tubulin. [] These simulations predicted its binding to the paclitaxel-binding domain of β-tubulin, offering insights into its potential antimitotic mechanism in human cells.
Q11: How do structural modifications affect the activity of (-)-Viriditoxin?
A11: Studies using synthetic analogues of (-)-Viriditoxin, particularly modifications to the side chains, have demonstrated varying degrees of inhibitory activity against FtsZ. [] These findings suggest that even slight structural changes can significantly impact the compound's potency and selectivity. Further research focusing on the SAR of (-)-Viriditoxin and its derivatives is crucial for developing more potent and selective inhibitors of FtsZ.
Q12: Is the dimeric structure of (-)-Viriditoxin essential for its biological activity?
A12: Yes, research suggests that the dimeric structure of (-)-Viriditoxin is crucial for its cytotoxic and apoptotic activity. A study comparing the biological effects of dimeric and monomeric naphthopyranones found that only the dimeric structures, including (-)-Viriditoxin, exhibited activity against Burkitt B lymphoma cells (Ramos), while the monomers displayed no activity. []
Q13: Are there any specific formulations available to improve the stability or bioavailability of (-)-Viriditoxin?
A13: Research primarily focuses on (-)-Viriditoxin's isolation, characterization, and biological activity. Specific formulations to enhance its stability or bioavailability haven't been extensively explored in the provided literature.
Q14: Is there information available regarding SHE regulations specific to (-)-Viriditoxin?
A14: The provided research papers primarily focus on the scientific aspects of (-)-Viriditoxin. As a result, information concerning specific SHE regulations isn't explicitly addressed.
Q15: What is known about the absorption, distribution, metabolism, and excretion (ADME) of (-)-Viriditoxin?
A15: Limited data is available on the detailed pharmacokinetic profile of (-)-Viriditoxin. Further investigation is needed to elucidate its ADME characteristics, which are crucial for understanding its potential as a therapeutic agent.
Q16: What is the in vitro efficacy of (-)-Viriditoxin against bacteria?
A16: (-)-Viriditoxin exhibits broad-spectrum antibacterial activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). [] It demonstrates potent inhibitory activity against FtsZ in vitro, leading to bacterial cell division inhibition and cell death. [, ]
Q17: Has the efficacy of (-)-Viriditoxin been tested in animal models?
A17: Yes, (-)-Viriditoxin has shown promising insecticidal activity in pilot implant trials with sheep. It provided protection against Lucilia cuprina (sheep blowfly) for a significant duration without noticeable adverse effects on the animals. []
Q18: What are the results of in vivo studies on the antitumor effects of (-)-Viriditoxin?
A18: While in vitro studies have shown promising antitumor activity of (-)-Viriditoxin against human cancer cell lines, specific details regarding in vivo studies using animal models are not explicitly discussed in the provided research. Further research is needed to validate these findings and evaluate the therapeutic potential of (-)-Viriditoxin in vivo.
Q19: Are there any known mechanisms of resistance to (-)-Viriditoxin in bacteria?
A19: While research suggests that increasing FtsZ protein expression can lead to increased minimum inhibitory concentrations (MIC) of (-)-Viriditoxin in bacteria, implying a potential resistance mechanism, more detailed studies are needed to fully understand the development of resistance to this compound. []
Q20: What is the toxicity profile of (-)-Viriditoxin?
A20: While (-)-Viriditoxin exhibits promising antibacterial and antitumor activities, detailed investigations into its toxicity profile, particularly in human cells and animal models, are needed to ensure its safety for potential therapeutic applications.
Q21: Are there any specific drug delivery strategies being explored for (-)-Viriditoxin?
A21: The available research primarily focuses on the fundamental properties and activities of (-)-Viriditoxin. Specific drug delivery strategies tailored for this compound are not extensively covered.
Q22: When and how was (-)-Viriditoxin discovered?
A22: (-)-Viriditoxin was first isolated from the fungus Aspergillus viridinutans and identified as a mycotoxin. [] Its potent antibacterial activity was later discovered in the early 2000s, sparking interest in its potential as a novel antibiotic. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol](/img/structure/B611613.png)
![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)
![1-Benzyl-N-(5-{5-[3-(Dimethylamino)-2,2-Dimethylpropoxy]-1h-Indol-2-Yl}-6-Oxo-1,6-Dihydropyridin-3-Yl)-1h-Pyrazole-4-Carboxamide](/img/structure/B611615.png)
